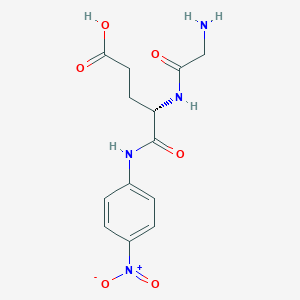

H-Gly-Glu-pNA

Description

The exact mass of the compound this compound is 324.10698424 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-[(2-aminoacetyl)amino]-5-(4-nitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6/c14-7-11(18)16-10(5-6-12(19)20)13(21)15-8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H,15,21)(H,16,18)(H,19,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNKCZSRIZYXAW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCC(=O)O)NC(=O)CN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)O)NC(=O)CN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Gly-Glu-pNA Chromogenic Substrate: Mechanistic Action, Target Specificity, and Kinetic Assay Design

A Technical Whitepaper for Application Scientists and Drug Discovery Professionals

Executive Summary

In the landscape of protease biochemistry and high-throughput drug screening, the selection of an appropriate reporter substrate is critical for assay fidelity. H-Gly-Glu-pNA (Glycine-Glutamic acid-p-nitroanilide) is a highly specialized chromogenic peptide substrate utilized for the kinetic profiling of specific proteases. While broadly cited for use in enzymatic analyses involving trypsin and urokinase-type plasminogen activator (uPA)[1], its structural reliance on a P1 Glutamic acid (Glu) residue makes it exceptionally tailored for glutamyl endopeptidases and dipeptidyl peptidases[2][3].

This whitepaper deconstructs the biochemical mechanics of this compound, elucidates the causality behind its cleavage, and provides a self-validating, step-by-step methodology for integrating this substrate into robust drug discovery workflows.

Structural Logic and Target Specificity

The molecular architecture of this compound dictates its enzyme specificity and optical properties. The substrate consists of a dipeptide recognition sequence (Gly-Glu) conjugated via an amide bond to a p-nitroaniline (pNA) reporter group.

The P1-P2 Recognition Motif

Protease specificity is largely governed by the interactions between the substrate's amino acid side chains (P1, P2, etc.) and the enzyme's binding pockets (S1, S2, etc.).

-

P1 Residue (Glutamic Acid): The presence of an acidic residue at the P1 position is the primary driver of specificity. Enzymes such as the extracellular serine glutamyl endopeptidase (SprE) from Enterococcus faecalis[3] and Dipeptidyl Peptidase 11 (DPP11) from Porphyromonas gingivalis[2] possess S1 pockets specifically evolved to accommodate and stabilize the negative charge of the Glu side chain.

-

P2 Residue (Glycine): The small, flexible side chain of glycine minimizes steric hindrance, allowing the substrate to easily access the catalytic cleft of target enzymes.

Key Target Enzymes

-

Dipeptidyl Peptidase 11 (DPP11): A bacterial enzyme critical for peptide utilization in non-fermenting Gram-negative bacteria. DPP11 exhibits strict specificity for acidic residues (Asp/Glu) at the P1 position, making this compound an ideal substrate for screening novel, narrow-spectrum bacteriostatic agents[2].

-

Glutamyl Endopeptidases (e.g., SprE): Virulence factors in pathogens like E. faecalis that specifically cleave Glu-Xaa peptide bonds. This compound is utilized to characterize the kinetic efficiency of these isoforms[3].

-

Urokinase-type Plasminogen Activator (uPA) & Trypsin: While these serine proteases classically prefer basic residues (Arg/Lys) at P1, commercial applications frequently utilize this compound for broad-spectrum enzymatic analysis and inhibitor screening under specific buffer conditions[1][4].

Core Mechanism of Action: The Catalytic Cycle

The utility of this compound relies on a fundamental optical shift (bathochromic shift) that occurs upon the hydrolysis of the scissile amide bond.

When the pNA group is covalently bound to the peptide, the electron-withdrawing nature of the amide carbonyl disrupts the resonance of the nitroaniline ring, restricting its absorbance to the ultraviolet range (λmax ≈ 315 nm). Upon enzymatic cleavage, free p-nitroaniline is liberated. The restoration of full resonance across the aromatic ring shifts the absorbance maximum into the visible spectrum (λmax = 405 nm), producing a distinct yellow color.

The Causality of Cleavage (Serine Protease Model):

-

Michaelis Complex Formation: The enzyme's S1 pocket binds the P1 Glu residue.

-

Nucleophilic Attack: The catalytic serine's hydroxyl group attacks the carbonyl carbon of the Glu-pNA amide bond, forming a tetrahedral intermediate.

-

Leaving Group Expulsion: The intermediate collapses, breaking the C-N bond. Free pNA is rapidly expelled into the solvent, generating the immediate 405 nm signal.

-

Deacylation: A water molecule hydrolyzes the acyl-enzyme intermediate, releasing the Gly-Glu dipeptide and regenerating the active enzyme.

Catalytic cleavage pathway of this compound resulting in the release of the pNA chromophore.

Experimental Design: Self-Validating Kinetic Assay

To ensure high-fidelity data (E-E-A-T principles), a kinetic assay must be self-validating. Endpoint assays are highly susceptible to false positives from colored compounds or substrate depletion. Therefore, a continuous kinetic measurement is mandatory to capture the initial velocity (

Table 1: Standardized Reagent Parameters

| Component | Recommended Concentration / Condition | Rationale (Causality) |

| Assay Buffer | 0.1 M Bis-Tris (pH 7.0) or 0.2 M HEPES (pH 7.5) | Maintains optimal ionization of the catalytic triad and P1 Glu side chain[3]. |

| Substrate Stock | 10 mM to 50 mM in anhydrous DMSO | Prevents autohydrolysis during storage. DMSO ensures solubility of the hydrophobic pNA group. |

| Final Substrate Conc. | 0.1 mM to 2.0 mM (Bracket the | Required to accurately plot Michaelis-Menten kinetics. |

| Detection Wavelength | 405 nm | Captures the peak absorbance of free pNA while minimizing background interference from biological matrices. |

Step-by-Step Methodology (96-Well Microplate Format)

System Validation Controls Required per Plate:

-

Substrate Blank: Buffer + Substrate (Monitors spontaneous autohydrolysis).

-

Enzyme Blank: Buffer + Enzyme + Inhibitor Vehicle (Monitors baseline enzyme absorbance).

-

Positive Control: Buffer + Enzyme + Substrate (Establishes uninhibited

). -

Reference Control: Buffer + Enzyme + Substrate + Known Inhibitor (Validates assay sensitivity).

Protocol:

-

Reagent Preparation: Thaw the target enzyme on ice. Prepare the this compound working solution by diluting the DMSO stock into the assay buffer immediately prior to use (final DMSO concentration should not exceed 5% to prevent enzyme denaturation).

-

Inhibitor Pre-Incubation: Add 40 µL of assay buffer, 10 µL of test compound (or vehicle), and 25 µL of the target enzyme to the microplate wells. Incubate at 37°C for 15 minutes. Causality: This step is critical to allow slow-binding or irreversible inhibitors to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive binding.

-

Reaction Initiation: Rapidly add 25 µL of the this compound substrate solution to all wells using a multichannel pipette to initiate catalysis.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30 to 60 seconds for 30 minutes.

-

Data Extraction: Export the kinetic curves. Identify the linear portion of the curve (typically the first 5–10 minutes where less than 10% of the substrate is consumed) to calculate the slope (

), which represents the initial velocity (

Self-validating high-throughput kinetic assay workflow for this compound.

Data Interpretation and Best Practices

Calculating Specific Activity

To convert the raw optical density rate (

Troubleshooting Common Artifacts

-

The Inner Filter Effect: If screening highly concentrated, intensely colored small-molecule inhibitors, the compounds themselves may absorb at 405 nm, artificially depressing the apparent reaction rate. Solution: Always run a compound-only blank and subtract this baseline from the kinetic read.

-

Ionic Strength Dependency: The hydrolysis of pNA substrates by certain glutamyl endopeptidases (like SprE) is inversely dependent on the ionic strength of the buffer. For instance, at 1 M NaCl, SprE activity drops to 20% of its baseline[3]. Solution: Strictly control salt concentrations across all screening wells.

-

Autohydrolysis: pNA substrates are susceptible to spontaneous hydrolysis at highly alkaline pH (>8.5). Solution: Maintain assay buffers near physiological pH (7.0–7.5) and prepare aqueous substrate dilutions fresh daily.

References

-

Study on Family-S46 Dipeptidyl Peptidases for the Development of Novel Antimicrobics. National Institute of Informatics (NII). Available at: [Link]

-

Kawalec M, Potempa J, Moon JL, Travis J, Murray BE. Molecular diversity of a putative virulence factor: purification and characterization of isoforms of an extracellular serine glutamyl endopeptidase of Enterococcus faecalis with different enzymatic activities. J Bacteriol. 2005 Jan;187(1):266-75. doi: 10.1128/JB.187.1.266-275.2005. Available at:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. nagaokaut.repo.nii.ac.jp [nagaokaut.repo.nii.ac.jp]

- 3. Molecular diversity of a putative virulence factor: purification and characterization of isoforms of an extracellular serine glutamyl endopeptidase of Enterococcus faecalis with different enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to CAS 201735-59-3: Chemical Properties and Applications

A comprehensive exploration of the synthesis, physicochemical characteristics, and multifaceted applications of CAS 201735-59-3 for researchers, scientists, and drug development professionals.

Foreword

The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by the discovery and characterization of novel molecular entities. Among these, the compound identified by CAS Registry Number 201735-59-3 has emerged as a subject of significant interest. This guide is designed to provide a detailed technical overview of CAS 201735-59-3, consolidating available scientific information into a single, comprehensive resource. Our objective is to furnish researchers, chemists, and drug development professionals with the foundational knowledge required to explore the full potential of this compound. By elucidating its chemical properties, outlining its current and potential applications, and providing insights into its biological interactions, this document aims to be an invaluable tool for advancing scientific inquiry and innovation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in any scientific endeavor. These characteristics dictate its behavior in various environments and are critical for formulation, delivery, and interaction with biological systems. The key properties of CAS 201735-59-3 are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₆ | [1] |

| Molecular Weight | 268.35 g/mol | [1] |

| Appearance | Data Not Available | |

| Melting Point | Data Not Available | |

| Boiling Point | Data Not Available | |

| Solubility | Data Not Available | |

| InChI Key | PPQNQXQZIWHJRB-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc2cc3c(ccc4ccccc43)c3c2c1CC3 | [1] |

Synthesis and Manufacturing

The synthesis of complex organic molecules is a critical aspect of chemical research and development. While specific, detailed synthesis protocols for CAS 201735-59-3 are not widely published in public literature, related synthetic strategies for similar structural motifs can provide valuable insights. The total synthesis of complex, polycyclic molecules often involves multi-step reaction sequences. For instance, the total synthesis of (-)- and ent-(+)-vindorosine, which also features a complex ring system, was achieved through a tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition of 1,3,4-oxadiazoles[2]. This highlights a potential strategic approach that could be adapted for the synthesis of novel complex structures.

A generalized workflow for the synthesis of a novel chemical entity like CAS 201735-59-3 would typically involve the following stages:

Caption: Generalized workflow for chemical synthesis and characterization.

Applications in Research and Development

The potential applications of a novel compound are vast and are often initially explored in preclinical research settings. Given the structural complexity of CAS 201735-59-3, it is plausible that its applications could span various fields of drug discovery and materials science.

Potential as a Therapeutic Agent

Many complex polycyclic aromatic hydrocarbons and their derivatives are investigated for their potential as therapeutic agents. The specific biological targets and mechanisms of action for CAS 201735-59-3 are not yet elucidated in the public domain. However, a general approach to identifying its therapeutic potential would involve a series of in vitro and in vivo studies.

Experimental Protocol: In Vitro Cytotoxicity Assay

A foundational experiment to assess the potential of a new compound as an anti-cancer agent is the in vitro cytotoxicity assay.

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of CAS 201735-59-3 in a suitable solvent (e.g., DMSO). Serially dilute the compound to a range of concentrations. Add the diluted compound to the cells and incubate for 48-72 hours.

-

Viability Assessment: Use a cell viability reagent such as MTT or PrestoBlue™. Add the reagent to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Workflow for an in vitro cytotoxicity assay.

Safety and Handling

Proper safety precautions are paramount when handling any chemical compound, especially those with limited toxicological data. The following are general safety and handling guidelines that should be observed for a compound like CAS 201735-59-3.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety information. While a specific SDS for CAS 201735-59-3 is not publicly available, the SDS for structurally related compounds can provide some guidance. For example, the SDS for 3-Methylcholanthrene (CAS 56-49-5), another polycyclic aromatic hydrocarbon, indicates it is a potential carcinogen and requires careful handling.

Future Directions

The full potential of CAS 201735-59-3 is yet to be unlocked. Future research should focus on several key areas:

-

Elucidation of Biological Activity: Comprehensive screening against a wide range of biological targets to identify its mechanism of action.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its effect on the body.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize its biological activity and physicochemical properties.

-

Material Science Applications: Investigation of its potential use in the development of new materials, such as organic light-emitting diodes (OLEDs) or semiconductors.

References

-

Elliott, G. I., Velcicky, J., Ishikawa, H., Li, Y., & Boger, D. L. (2006). Total synthesis of (-)- and ent-(+)-vindorosine: tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition of 1,3,4-oxadiazoles. Angewandte Chemie (International ed. in English), 45(4), 620–622. [Link]

-

Cheméo. (n.d.). 3-Methylcholanthrene. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to H-Gly-Glu-pNA in Enzymatic Assays

Abstract

This technical guide provides an in-depth exploration of the chromogenic peptide substrate H-Gly-Glu-pNA (Nα-Glycyl-L-Glutamyl-p-nitroanilide), a critical tool for the kinetic analysis of specific serine proteases. We will dissect the underlying biochemical principles of its application, focusing on its mechanism of action, primary enzymatic targets such as urokinase-type plasminogen activator (uPA), and the rigorous implementation of self-validating experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage this substrate for accurate and reproducible enzymatic activity measurements.

Introduction: The Power of Chromogenic Substrates

Enzymatic assays are fundamental to life sciences research and drug discovery, providing a window into the catalytic activity that drives biological processes.[1] Among the various assay formats, those employing chromogenic substrates offer a powerful combination of simplicity, sensitivity, and amenability to high-throughput screening.[2] These substrates are molecules specifically designed to be colorless and non-absorbent at a particular wavelength until acted upon by an enzyme. The enzymatic cleavage releases a colored fragment, or chromophore, allowing the reaction progress to be monitored in real-time using a standard spectrophotometer.

This compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) moiety.[3] It is engineered to serve as a specific target for proteases that recognize and cleave peptide bonds at the C-terminal side of a glutamic acid residue.[4][5] Its primary utility lies in the sensitive and specific quantification of serine protease activity, most notably the urokinase-type plasminogen activator (uPA), a key enzyme in fibrinolysis, cell migration, and tumor metastasis.[3][6]

The Assay Principle: Visualizing Enzymatic Activity

The core of the assay is the enzymatic hydrolysis of the amide bond linking the glutamyl residue of the peptide to the pNA group.

The Enzymatic Reaction

When a compatible enzyme, such as uPA, is introduced to the substrate, it catalyzes the cleavage of this specific peptide bond. This reaction releases the dipeptide H-Gly-Glu and, critically, the free p-nitroaniline (pNA) molecule.[7][8]

Caption: Enzymatic cleavage of this compound.

The Chromogenic Reporter: p-Nitroaniline (pNA)

In its bound, anilide form, pNA is colorless. However, upon liberation, the free pNA molecule exhibits a distinct yellow color in solution and has a strong absorbance maximum around 405 nm.[9][10] The intensity of this yellow color, as measured by a spectrophotometer, is directly proportional to the amount of pNA released and, therefore, to the activity of the enzyme in the sample.[8]

This "push-pull" electronic structure, with an electron-donating amino group and an electron-withdrawing nitro group, is fundamental to its spectroscopic characteristics and results in an intense π→π* electronic transition.[9] It is important to note that the absorbance spectrum of pNA can be influenced by solution composition, such as ionic strength and the presence of additives, which can cause a red-shift in the spectrum.[11] This underscores the importance of maintaining consistent buffer conditions between standards and samples.

Core Application: Quantifying Urokinase-type Plasminogen Activator (uPA) Activity

uPA is a serine protease whose primary function is to convert the zymogen plasminogen into the active protease plasmin, which in turn degrades fibrin clots and extracellular matrix components.[6] Elevated uPA levels are a well-established prognostic marker in several types of cancer, where it facilitates tumor invasion and metastasis.[6] Consequently, accurately measuring uPA activity is critical in both clinical diagnostics and cancer research.

The this compound substrate is widely used in chromogenic assays to directly determine the amidolytic activity of uPA in biological samples like plasma and cell culture supernatants.[3][6] The rate of pNA release provides a quantitative measure of the functional enzyme present in the sample.

A Self-Validating Experimental Protocol

The following protocol is designed for a 96-well microplate format. The inclusion of comprehensive controls is non-negotiable for ensuring the trustworthiness and validity of the results.

Reagent Preparation & Handling

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.8 at 25°C. The slightly alkaline pH is optimal for the activity of many serine proteases, including uPA.[8]

-

This compound Stock Solution (10 mM): Prepare by dissolving the substrate in a small amount of DMSO, then diluting to the final concentration with reagent-grade water. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Enzyme Standard (e.g., Human uPA): Reconstitute a lyophilized standard of known activity (e.g., in International Units, IU/mL) according to the manufacturer's instructions. Prepare a standard curve by performing serial dilutions in Assay Buffer immediately before use.

-

Test Samples: Dilute plasma, cell lysates, or culture supernatants in Assay Buffer to ensure the final activity falls within the linear range of the standard curve.

-

Stop Solution (Optional for endpoint assays): 20% Acetic Acid. This acidifies the reaction, stopping the enzyme and stabilizing the pNA color.

Step-by-Step Assay Procedure

-

Plate Setup: Design the plate layout to include wells for blanks, standards, samples, and controls.

-

Dispense Reagents:

-

Blank Wells: Add 100 µL of Assay Buffer.

-

Standard Wells: Add 50 µL of Assay Buffer and 50 µL of each uPA standard dilution in duplicate or triplicate.

-

Sample Wells: Add 50 µL of Assay Buffer and 50 µL of each diluted sample.

-

Negative Control Wells: Add 50 µL of a sample known to be devoid of activity or a sample treated with a specific uPA inhibitor (e.g., amiloride).

-

-

Pre-incubation: Equilibrate the plate at the desired reaction temperature (typically 37°C) for 5-10 minutes.[2]

-

Reaction Initiation: Prepare a working substrate solution by diluting the this compound stock solution in pre-warmed Assay Buffer to the desired final concentration (e.g., 0.5-1 mM). Add 100 µL of the working substrate solution to all wells to initiate the reaction.

-

Measurement:

-

Kinetic Assay (Preferred): Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 30-60 minutes. The rate of reaction (Vmax) is determined from the linear portion of the absorbance vs. time curve.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of Stop Solution. Read the final absorbance at 405 nm.

-

Caption: General experimental workflow for a uPA chromogenic assay.

Data Analysis and Interpretation

The enzyme activity is calculated from the rate of pNA production.

-

Correct for Blank: Subtract the rate of absorbance change (or final absorbance) of the blank wells from all standard and sample readings. The blank accounts for any non-enzymatic hydrolysis of the substrate.

-

Generate Standard Curve: Plot the rate of absorbance change (ΔOD/min) or the blank-corrected endpoint absorbance for the enzyme standards against their known concentrations (IU/mL).

-

Determine Sample Activity: Use the linear regression equation from the standard curve to calculate the enzymatic activity in the test samples. Remember to multiply the result by the sample dilution factor.

Quantitative Data Summary

| Parameter | Value | Significance |

| Substrate | This compound | Chromogenic substrate for proteases cleaving after Glutamic Acid. |

| Chromophore | p-Nitroaniline (pNA) | Released upon enzymatic cleavage.[8] |

| Absorbance λmax | ~405 nm | Wavelength for spectrophotometric detection of free pNA.[10] |

| Typical pH Optimum | 7.5 - 8.8 | Dependent on the specific enzyme being assayed.[1][8] |

| Typical Temperature | 37°C | Mimics physiological conditions for most mammalian enzymes.[2] |

Conclusion

This compound stands as a robust and reliable tool for the quantitative analysis of specific serine proteases, particularly urokinase-type plasminogen activator. Its utility is rooted in the simple and direct relationship between enzymatic activity and the production of a colored reporter molecule, pNA. By adhering to a well-controlled, self-validating protocol, researchers can achieve highly reproducible and accurate measurements of enzyme kinetics. This makes this compound an invaluable substrate in the arsenal of scientists and drug development professionals investigating the roles of proteases in health and disease.

References

-

Practical-Haemostasis.com. (2022, September 27). Plasminogen Assays. Retrieved from [Link]

-

Chromogenix. (n.d.). Plasmin and Streptokinase activated Plasmin Activity Method Sheet. Retrieved from [Link]

-

Teno, M. A., & Muth, E. A. (1987). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Analytical Biochemistry, 164(2), 407-412. Retrieved from [Link]

-

Abbkine. (n.d.). SERPINE1 (Human) Chromogenic Activity Assay Kit. Retrieved from [Link]

-

Shimada, H., Mori, T., Takada, A., Takada, Y., Noda, Y., Takai, I., Kohda, H., & Nishimura, T. (1981). Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries. Thrombosis and Haemostasis, 46(2), 507-510. Retrieved from [Link]

-

de Andrade, M. F., et al. (2023). Absorption Spectra of P-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. SSRN. Retrieved from [Link]

-

Liwei Peptide. (n.d.). Purchase Directly from H-Gly-Arg-pNA.HCl. Retrieved from [Link]

-

Mohanalingam, K., Yokoyama, D., Kato, C., & Hamaguchi, H. (2003). Three Distinct Solvated Structures of p-Nitroaniline in Acetonitrile/CCl4 Mixed Solvents: A Combined Singular Value Decomposition Analysis of Ultraviolet Absorption and Raman Spectra. Bulletin of the Chemical Society of Japan, 76(12), 2297-2304. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Nitroaniline. NIST WebBook. Retrieved from [Link]

-

Zimmerman, M., Quigley, J. P., Ashe, B., Dorn, C., Goldfarb, R., & Troll, W. (1978). Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles. Proceedings of the National Academy of Sciences, 75(2), 750-753. Retrieved from [Link]

-

Aertgeerts, K., et al. (2005). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). Protein Science, 14(6), 1462-1470. Retrieved from [Link]

-

Kure, S., & Kikuchi, G. (1983). Mechanism of the glycine cleavage reaction. Steady state kinetic studies of the P-protein-catalyzed reaction. The Journal of Biochemistry, 94(1), 221-228. Retrieved from [Link]

-

Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, 84(7), 246-263. Retrieved from [Link]

-

PeptaNova. (n.d.). pNA Substrates. Retrieved from [Link]

-

Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, 84(7), 246-263. Retrieved from [Link]

-

Perlara. (2018, July 10). Developing High Throughput Enzymatic Assays. Retrieved from [Link]

-

Kohzuma, T., et al. (2012). Basic Performance of an Enzymatic Method for Glycated Albumin and Reference Range Determination. Journal of Diabetes Science and Technology, 6(4), 865-872. Retrieved from [Link]

-

ResearchGate. (n.d.). An improved enzymatic assay for glycated serum protein. Retrieved from [Link]

-

van den Oetelaar, P. J. M., et al. (2022). Spontaneous cleavage at Glu and Gln residues in long-lived proteins. Aging, 14(22), 8963–8979. Retrieved from [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Glucose Assay Kit. Retrieved from [Link]

Sources

- 1. archive.perlara.com [archive.perlara.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. neb.com [neb.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit - Direct Assay (ab108916) | Abcam [abcam.com]

- 7. Purchase Directly from H-Gly-Arg-pNA.HCl | China H-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 8. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Tissue type Plasminogen Activator Activity Assay Kit (Colorimetric, Human) (ab108905) | Abcam [abcam.com]

- 11. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Protease Specificity: A Technical Guide to H-Gly-Glu-pNA and H-Gly-Arg-pNA Chromogenic Substrates

As drug development and biochemical diagnostics increasingly rely on high-throughput enzymatic profiling, the selection of highly specific chromogenic substrates is paramount. Among the most widely utilized tools for probing protease activity are p-nitroanilide (pNA) conjugated peptides.

This whitepaper provides an in-depth comparative analysis of two critical substrates: H-Gly-Glu-pNA and H-Gly-Arg-pNA . While structurally similar, a single amino acid substitution at the P1 position fundamentally alters their enzymatic targets, shifting the specificity from bacterial virulence factors to mammalian coagulation cascades.

Biochemical Causality: The Role of the P1 Residue

In protease biochemistry, the Schechter and Berger nomenclature dictates that the amino acid residue immediately N-terminal to the scissile bond is designated as P1 , which docks into the corresponding S1 pocket of the enzyme. The chemical nature of this interaction is the primary driver of substrate specificity.

Both this compound and H-Gly-Arg-pNA utilize the release of p-nitroaniline (pNA) as a reporter. When the amide bond between the P1 residue and the pNA leaving group is hydrolyzed, the free pNA exhibits a strong molar absorptivity shift, allowing for precise spectrophotometric quantification at 405 nm[]. However, their target profiles are entirely divergent:

H-Gly-Arg-pNA (GR-pNA)

-

P1 Residue: Arginine (Arg), a basic, positively charged amino acid at physiological pH.

-

Target Proteases: Trypsin-like serine proteases, including Thrombin and Urokinase-type plasminogen activator (uPA)[2][3].

-

Mechanistic Causality: Trypsin-like proteases possess a deep, negatively charged S1 pocket (typically containing an Aspartic acid residue, such as Asp189 in Thrombin). The positively charged guanidinium group of the P1 Arginine forms a critical salt bridge with this Asp residue, anchoring the substrate for nucleophilic attack by the catalytic triad[4].

This compound (GE-pNA)

-

P1 Residue: Glutamic acid (Glu), an acidic, negatively charged amino acid at physiological pH.

-

Target Proteases: Glutamyl endopeptidases (e.g., V8 protease, Enterococcus faecalis SprE) and Family S46 dipeptidyl peptidases[5][6].

-

Mechanistic Causality: These proteases feature a basic S1 binding pocket. The negatively charged carboxylate side chain of the P1 Glutamic acid is electrostatically drawn into the pocket, ensuring that only substrates with acidic P1 residues are positioned correctly for the catalytic serine to initiate hydrolysis[6].

Mechanistic divergence of H-Gly-Arg-pNA and this compound based on S1 pocket electrostatics.

Quantitative Data Presentation

To facilitate assay design, the biochemical parameters of both substrates are summarized below.

| Parameter | H-Gly-Arg-pNA (GR-pNA) | This compound (GE-pNA) |

| CAS Number | 125455-61-0 (Hydrochloride)[2] | 201735-59-3[] |

| P1 Amino Acid | Arginine (Basic) | Glutamic Acid (Acidic) |

| Primary Target Enzymes | Thrombin, uPA, Trypsin[][2] | V8 Protease, SprE, S46 Peptidases[5][6] |

| S1 Pocket Chemistry | Negatively Charged (Asp-driven) | Positively Charged (Basic-driven) |

| Detection Wavelength | 405 nm (Free pNA release) | 405 nm (Free pNA release) |

| Primary Applications | Coagulation assays, Fibrinolysis, Cancer therapeutics[3][8] | Bacterial virulence profiling, Antimicrobial screening[6][9] |

Self-Validating Experimental Protocol: Kinetic Cleavage Assay

To ensure reproducibility and scientific integrity, any enzymatic assay utilizing pNA substrates must be designed as a self-validating system . This means the assay architecture inherently controls for auto-hydrolysis, background absorbance, and vehicle interference.

System Validation Controls

Before initiating the core protocol, prepare the following internal controls:

-

Blank Control (Buffer + Substrate): Establishes the baseline absorbance and accounts for spontaneous, non-enzymatic hydrolysis of the pNA substrate over time.

-

Vehicle Control (Enzyme + Substrate + DMSO): Validates that the solvent used for inhibitor libraries (typically DMSO) does not artificially suppress or enhance enzyme kinetics.

-

Positive Control (Enzyme + Substrate): Confirms the specific activity (

) of the uninhibited enzyme.

Step-by-Step Methodology

Note: The following protocol is adaptable for both substrates. Ensure the buffer pH is optimized for your target enzyme (e.g., pH 7.4 for Thrombin/H-Gly-Arg-pNA; pH 7.0 - 7.5 for SprE/H-Gly-Glu-pNA).

Step 1: Reagent Preparation

-

Causality: pNA substrates are highly hydrophobic. Dissolve the lyophilized H-Gly-Arg-pNA or this compound powder in 100% DMSO to create a 10 mM to 20 mM stock solution[2]. This prevents precipitation. Dilute to the working concentration (e.g., 0.5 mM) in the assay buffer immediately prior to use to minimize premature hydrolysis.

Step 2: Buffer and Enzyme Equilibration

-

Add 80 µL of Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000) to a clear-bottom 96-well microplate.

-

Add 10 µL of the target enzyme (e.g., Thrombin for GR-pNA, or SprE for GE-pNA).

-

Causality: Pre-incubate the plate at 37°C for 10 minutes. Enzymatic structural dynamics are highly temperature-dependent; achieving thermal equilibrium ensures linear Michaelis-Menten kinetics.

Step 3: Inhibitor Addition (For Drug Screening)

-

Add 10 µL of the test inhibitor (or vehicle control). Incubate for an additional 10-15 minutes at 37°C.

-

Causality: This step allows time for slow-binding or irreversible inhibitors to interact with the target enzyme's active site before the substrate outcompetes them.

Step 4: Reaction Initiation

-

Rapidly add 10 µL of the working substrate solution (H-Gly-Arg-pNA or this compound) using a multichannel pipette to initiate the reaction.

Step 5: Kinetic Readout

-

Immediately transfer the plate to a microplate reader. Record the absorbance at 405 nm every 30 seconds for 30–60 minutes at 37°C.

-

Causality: Continuous kinetic reads (measuring the initial velocity,

) are vastly superior to endpoint assays. They allow researchers to verify the linearity of the reaction and ensure substrate depletion or product inhibition is not skewing the data[3].

Step-by-step self-validating workflow for chromogenic protease assays.

Applications in Drug Development

Understanding the dichotomy between these two substrates is critical for targeted drug discovery:

-

Anticoagulant and Cancer Therapeutics (H-Gly-Arg-pNA): Because uPA and Thrombin play pivotal roles in extracellular matrix remodeling, tumor progression, and thrombosis, H-Gly-Arg-pNA is frequently utilized to screen for novel serine protease inhibitors[4][8]. By measuring the reduction in the rate of pNA release, researchers can calculate precise

values for potential antimetastatic or anticoagulant compounds. -

Antimicrobial Development (this compound): Multi-drug resistant pathogens often rely on specific exopeptidases and endopeptidases for survival and virulence (e.g., S. maltophilia or P. gingivalis utilizing S46 peptidases)[9]. This compound allows researchers to isolate the activity of these unique bacterial enzymes, providing a highly specific screening platform for novel, non-broad-spectrum antimicrobials that do not disrupt the host's trypsin-like protease network[5][6].

References

Sources

- 2. caymanchem.com [caymanchem.com]

- 3. Ligand binding modulates the structural dynamics and activity of urokinase-type plasminogen activator: A possible mechanism of plasminogen activation | PLOS One [journals.plos.org]

- 4. researchmgt.monash.edu [researchmgt.monash.edu]

- 5. Identification of the Catalytic Triad of Family S46 Exopeptidases, Closely Related to Clan PA Endopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Diversity of a Putative Virulence Factor: Purification and Characterization of Isoforms of an Extracellular Serine Glutamyl Endopeptidase of Enterococcus faecalis with Different Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. nagaokaut.repo.nii.ac.jp [nagaokaut.repo.nii.ac.jp]

H-Gly-Glu-pNA substrate for urokinase-type plasminogen activator (uPA)

Topic: H-Gly-Glu-pNA Substrate for Urokinase-type Plasminogen Activator (uPA) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Focusing on this compound and Specificity Determinants

Executive Summary: The Specificity Paradox

In the development of serine protease assays, substrate specificity is the defining variable for data integrity. This guide addresses the technical application of This compound (CAS 201735-59-3) in the context of Urokinase-type Plasminogen Activator (uPA) research.[1]

Critical Scientific Note: uPA is a trypsin-like serine protease with a high specificity for basic amino acids (Arginine or Lysine) at the P1 position. The substrate This compound presents a Glutamic Acid (Glu) at the P1 position. While listed in chemical catalogs alongside uPA, this compound is mechanistically utilized as a negative control or specificity probe to distinguish uPA activity from contaminating glutamyl endopeptidases (e.g., from S. aureus or E. faecalis).

This guide details the protocols for using this compound to validate uPA purity and contrasts it with the functional turnover of the standard substrate, pyro-Glu-Gly-Arg-pNA (S-2444) .

Mechanistic Principles

2.1 The Amidolytic Reaction

Chromogenic assays rely on the hydrolysis of the amide bond between the C-terminal amino acid of the peptide and the p-nitroaniline (pNA) group.

-

Substrate State: Intact peptide-pNA absorbs light in the UV range (

). -

Product State: Free pNA (yellow) absorbs strongly at 405 nm .

-

Quantification: The rate of absorbance increase (

) is directly proportional to enzymatic activity.

2.2 Structural Specificity (P1 Residue)

The catalytic triad of uPA (His57, Asp102, Ser195) creates an oxyanion hole and a specificity pocket (

| Substrate | Sequence | P1 Residue | Interaction with uPA (S1 Pocket) | Application |

| S-2444 (Standard) | pyro-Glu-Gly-Arg -pNA | Arginine (+) | High Affinity (Salt bridge with Asp189) | Activity Quantification |

| This compound | H-Gly-Glu -pNA | Glutamic Acid (-) | Electrostatic Repulsion | Specificity Control / Contaminant Check |

Visualizing the Assay Logic

The following diagram illustrates the decision matrix for using this compound versus standard Arg-based substrates.

Figure 1: Workflow for differentiating uPA activity from non-specific proteolysis using this compound.

Experimental Protocols

4.1 Reagent Preparation

Ensure all reagents are prepared in endotoxin-free water (Milli-Q).

-

Assay Buffer (Standard uPA Buffer):

-

50 mM Tris-HCl, pH 8.8

-

0.01% Tween-80 (prevents surface adsorption)

-

Optional: 10 KIU/mL Aprotinin (only if testing non-uPA samples; note that Aprotinin inhibits uPA at high concentrations, so use caution).

-

-

Substrate Stock (this compound):

-

Reconstitute lyophilized powder to 2-4 mM in sterile distilled water.

-

Note: this compound is less soluble than S-2444; sonication may be required.

-

-

Enzyme Standard (uPA):

-

Reconstitute HMW-uPA (High Molecular Weight) to 400 IU/mL in Assay Buffer.

-

4.2 Kinetic Assay Workflow (96-Well Format)

This protocol runs the specificity probe (this compound) alongside the positive control (S-2444).

| Step | Component | Volume ( | Notes |

| 1 | Assay Buffer | 100 | Pre-warm to 37°C. |

| 2 | Sample / uPA Standard | 50 | Dilute samples to fall within linear range (5–50 IU/mL). |

| 3 | Incubation | - | Incubate plate at 37°C for 5 minutes. |

| 4 | Substrate Addition | 50 | Add This compound (Probe) to Rows A-D.Add S-2444 (Pos. Control) to Rows E-H. |

| 5 | Measurement | - | Read OD at 405 nm immediately ( |

| 6 | Kinetics | - | Incubate at 37°C. Read every 60s for 20 mins. |

4.3 End-Point Calculation (Acid Stop Method)

If a kinetic reader is unavailable, stop the reaction after 20 minutes:

-

Add 50

L of 20% Acetic Acid or 2% Citric Acid . -

Read Endpoint Absorbance at 405 nm.

Data Analysis & Interpretation

5.1 Determining Specificity

Calculate the change in absorbance per minute (

-

: Extinction coefficient of pNA (

-

: Path length (approx 0.6 cm for 200

5.2 Comparative Analysis Table

Use this table to interpret results when using this compound.

| Observation | This compound Activity | S-2444 (Arg) Activity | Interpretation |

| Scenario A | Negligible | High | Pure uPA. The enzyme is active and specific. |

| Scenario B | High | High | Contaminated Sample. Presence of broad-spectrum proteases or specific glutamyl endopeptidases (e.g., Staphylococcus V8-like activity). |

| Scenario C | Negligible | Negligible | Inactive uPA or presence of inhibitors (e.g., PAI-1). |

Troubleshooting & Optimization

-

Spontaneous Hydrolysis: this compound may exhibit slight auto-hydrolysis at pH > 9.0. Ensure Buffer pH is strictly 8.8.

-

Turbidity: If the substrate precipitates upon addition to the buffer, add 1% DMSO to the stock solution to improve solubility.

-

Sensitivity: If detecting trace contamination, increase incubation time to 60 minutes.

References

-

Kawalec, M., et al. (2005).[2] Molecular diversity of a putative virulence factor: purification and characterization of isoforms of an extracellular serine glutamyl endopeptidase of Enterococcus faecalis.[2] Journal of Bacteriology, 187(1), 266-275.[2] (Establishes this compound as a substrate for glutamyl endopeptidases, not uPA).

- Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1-298.

Sources

Identification of Glutamyl Endopeptidase Activity using H-Gly-Glu-pNA

Executive Summary

The accurate identification and kinetic characterization of glutamyl endopeptidase (EC 3.4.21.19), commonly known as V8 Protease or Glu-C, is a cornerstone of protein sequencing and bacterial identification workflows. This guide details a robust, spectrophotometric assay using the chromogenic substrate H-Gly-Glu-pNA .

Unlike non-specific proteolytic assays, this protocol leverages the strict specificity of glutamyl endopeptidase for the peptide bond on the C-terminal side of glutamic acid residues. The inclusion of the Glycine (Gly) residue in the substrate design enhances aqueous solubility and mimics the native peptide backbone, improving enzyme recognition compared to single amino acid derivatives.

Mechanistic Principles

The Chromogenic Shift

The core of this assay is the enzymatic hydrolysis of the amide bond between the glutamic acid residue and the para-nitroanilide (pNA) moiety.

-

Substrate State: Intact this compound is colorless in solution.

-

Transition: Upon cleavage by glutamyl endopeptidase, free p-nitroaniline is released.

-

Detection: Free pNA exhibits a strong absorbance maximum at 405 nm (yellow color) due to the delocalization of electrons in the released aromatic amine, which is distinct from the amide-linked substrate.

Reaction Pathway Diagram

Figure 1: Enzymatic hydrolysis pathway of this compound yielding the chromogenic pNA signal.

Strategic Reagent Selection & Preparation

The Buffer Paradox: Specificity Control

A critical, often overlooked variable in glutamyl endopeptidase assays is the buffer anion.

-

Ammonium Bicarbonate / Acetate (pH 7.8): Restricts specificity strictly to Glutamic acid (Glu) residues.[1]

-

Phosphate Buffer (pH 7.8): Relaxes specificity, allowing cleavage at both Glutamic acid (Glu) and Aspartic acid (Asp) residues.[1]

Recommendation: For this specific assay using this compound, we utilize 50 mM Ammonium Bicarbonate (pH 7.8) or Tris-HCl to maintain strict Glu specificity and prevent off-target background noise from potential Asp-specific proteases if working with crude lysates [1].

Substrate Solubility (this compound)

Chromogenic peptides are hydrophobic. Direct addition to aqueous buffer often results in precipitation, leading to erratic absorbance readings.

-

Stock Solvent: Dissolve this compound in DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 100 mM).

-

Working Solution: Dilute the stock into the assay buffer immediately prior to use. Ensure final DMSO concentration is <5% to avoid enzyme denaturation.

Validated Experimental Protocol

This protocol is designed for a 96-well microplate format but can be scaled for cuvettes.[2][3]

Reagents[2][4]

-

Assay Buffer: 50 mM Ammonium Bicarbonate, pH 7.8 (Filter sterilized).

-

Substrate Stock: 20 mM this compound in DMSO.

-

Enzyme Sample: Glutamyl endopeptidase (reconstituted in water or buffer).

-

Stop Solution (Optional for Endpoint): 10% Acetic Acid.

Assay Workflow

Figure 2: Step-by-step microplate assay workflow for kinetic determination.

Step-by-Step Procedure

-

Blank Preparation: Add 90 µL Assay Buffer and 10 µL Substrate Stock to "Blank" wells. (Corrects for spontaneous hydrolysis).

-

Enzyme Preparation: Add 80 µL Assay Buffer and 10 µL Enzyme Sample to "Test" wells.

-

Equilibration: Incubate plate at 37°C for 5 minutes. Scientific Rationale: Ensures reaction starts at defined temperature for accurate kinetic constants.

-

Initiation: Add 10 µL Substrate Stock (20 mM) to "Test" wells. (Final Substrate Conc: 2 mM).

-

Measurement: Immediately place in plate reader. Monitor Absorbance at 405 nm every 30 seconds for 15 minutes.[2][4] Shake plate briefly before first read.

Data Analysis & Interpretation

The Beer-Lambert Calculation

Activity is defined by the rate of pNA release.[2]

Where:

- : Slope of the linear portion of the curve (Test slope - Blank slope).[5]

- : Total reaction volume (mL) (e.g., 0.1 mL).

-

: Extinction coefficient of p-nitroaniline.[2][3][5][6]

-

Standard Value: ~10,500 M⁻¹cm⁻¹ (or 10.5 mM⁻¹cm⁻¹) at 405 nm [2].[3]

-

Note:

can vary slightly with pH and temperature. For absolute precision, generate a pNA standard curve.

-

-

: Pathlength (cm). For a standard 96-well plate with 100 µL volume,

- : Volume of enzyme added (mL).

Reference Data Table

| Parameter | Value / Condition | Notes |

| Wavelength | 405 nm | Absorbance max for free pNA.[3][5] |

| Extinction Coeff ( | ~9,800 - 10,500 M⁻¹cm⁻¹ | Verify with standard curve if possible. |

| Optimum pH | 7.8 | Activity drops significantly < pH 4.0 or > pH 9.0. |

| Specificity | Glu-C (Glutamic Acid) | Asp cleavage induced by Phosphate buffer.[1][7] |

| Linearity | Only calculate slope from the linear phase. |

Troubleshooting & Optimization

Issue: High Background in Blank

-

Cause: Spontaneous hydrolysis of the substrate.

-

Solution: Substrate stock in DMSO is old or has absorbed moisture. Prepare fresh stock. Store at -20°C desicated.

Issue: Non-Linear Kinetics

-

Cause: Substrate depletion or Enzyme instability.

-

Solution: Dilute the enzyme further. Ensure <10% of substrate is consumed during the measurement window to maintain pseudo-zero-order kinetics (

).

Issue: Low Signal

-

Cause: Enzyme inactivity or incorrect pH.

-

Solution: Verify pH of the final reaction mix (not just the stock buffer). Ensure no serine protease inhibitors (e.g., PMSF) are present, as V8 is a serine protease.

References

-

Drapeau, G. R. (1972).[7] Role of metalloprotease in the specificity of the glutamyl endopeptidase assay. Journal of Biological Chemistry.[7] (Note: Foundational text on V8 protease specificity).

-

BenchChem. (2025).[2][3] Spectrophotometric Measurement of p-Nitroaniline (pNA) Release.[2][3]

-

Sigma-Aldrich. Endoproteinase Glu-C (V8 Protease) Product Information.

-

Lottenberg, R., & Jackson, C. M. (1983).[6] Solution composition dependent variation in extinction coefficients for p-nitroaniline.[6] Biochimica et Biophysica Acta (BBA).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using Endoproteinases Asp-N and Glu-C to Improve Protein Characterization [promega.com]

Technical Guide: H-Gly-Glu-pNA Absorption & Extinction Coefficients

The following technical guide details the physicochemical properties, spectral characteristics, and experimental application of H-Gly-Glu-pNA , a chromogenic substrate specifically designed for the kinetic analysis of Glutamyl Endopeptidase (V8 Protease).

Target Enzyme: Glutamyl Endopeptidase (V8 Protease)[1][2]

Executive Summary

This compound (Glycyl-Glutamyl-4-nitroanilide) is a synthetic chromogenic substrate used to quantify the activity of serine proteases with specificity for glutamic acid residues, most notably Endoproteinase Glu-C (Staphylococcus aureus V8 protease).

The assay principle relies on the specific hydrolysis of the amide bond between the C-terminal Glutamic acid and the para-nitroaniline (pNA) chromophore. While the intact substrate is colorless in the visible spectrum, the cleavage releases free 4-nitroaniline , which exhibits a distinct yellow color with an absorbance maximum near 380 nm, routinely monitored at 405 nm .

Physicochemical & Spectral Properties[3][4][5]

Understanding the spectral shift between the intact substrate and the released product is critical for accurate assay design. The substrate itself absorbs in the ultraviolet (UV) range, whereas the product absorbs in the visible range.

Spectral Data Table

| Property | Substrate: this compound | Product: 4-Nitroaniline (pNA) |

| State | Intact Peptide-Chromophore | Free Chromophore |

| Absorption Maximum ( | ~315 nm (UV) | 380 nm (Visible) |

| Detection Wavelength | N/A (Background) | 405 nm (Standard Assay) |

| Extinction Coefficient ( | ||

| Visual Appearance | Colorless | Yellow |

Extinction Coefficient Analysis ( )

To calculate enzyme activity, you must use the extinction coefficient of the product (pNA) at the chosen detection wavelength, not the substrate.

-

At

(380 nm): -

At Assay Wavelength (405 nm):

(at pH > 7.0) -

At Assay Wavelength (410 nm):

Expert Insight: The extinction coefficient of pNA is pH-dependent. At acidic pH, the amine group protonates, significantly lowering absorbance at 405 nm. Ensure your assay buffer is maintained at pH 7.8 (optimal for V8 protease) to utilize the standard

.

Mechanism of Action

The hydrolysis reaction is catalyzed by the catalytic triad (Ser-His-Asp) of the protease.[1] The enzyme recognizes the Glutamic acid (Glu) side chain in the P1 position.

Figure 1: Enzymatic hydrolysis mechanism of this compound by V8 Protease.

Experimental Protocol: Kinetic Assay

This protocol outlines the determination of V8 protease activity using this compound.

Reagents Required

-

Assay Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or 50 mM Sodium Phosphate (pH 7.8).

-

Note: Ammonium bicarbonate restricts V8 specificity to Glu only.[1] Phosphate buffer allows cleavage at both Glu and Asp .

-

-

Substrate Stock: 20 mM this compound in dry DMSO. Store at -20°C.

-

Enzyme Solution: V8 Protease (Endoproteinase Glu-C) diluted in Assay Buffer.

Step-by-Step Methodology

-

Preparation:

-

Dilute the 20 mM Substrate Stock into the Assay Buffer to a working concentration of 200 µM - 500 µM .

-

Pre-warm the buffer to 25°C or 37°C (depending on target physiological conditions).

-

-

Blanking:

-

Pipette 100 µL of Substrate Working Solution into a quartz cuvette or microplate well.

-

Add buffer (instead of enzyme) to determine spontaneous hydrolysis rates (background).

-

-

Reaction Initiation:

-

Add enzyme solution (e.g., 10-50 µL) to the substrate.

-

Mix immediately by inversion or pipetting.

-

-

Data Acquisition:

-

Monitor Absorbance at 405 nm continuously for 5–10 minutes.

-

Ensure the reaction remains linear (

).

-

Calculation of Activity

Calculate the enzyme activity using the Beer-Lambert Law derived formula:

- : Slope of the linear portion of the curve.

- : Total reaction volume (mL).

- : Dilution factor of the enzyme.

- : Extinction coefficient (10.5 mM⁻¹cm⁻¹ or 10,500 M⁻¹cm⁻¹ ).

- : Pathlength (1 cm for cuvettes; ~0.6 cm for 200 µL in 96-well plates).

- : Volume of enzyme added (mL).

Troubleshooting & Optimization Logic

Figure 2: Logical flowchart for troubleshooting kinetic assay deviations.

Critical Considerations

-

Solubility: this compound is hydrophobic. Always dissolve in DMSO first before adding to the aqueous buffer. A final DMSO concentration of <5% is recommended to avoid inhibiting the enzyme.

-

Specificity Control: To confirm V8 protease specificity, run a parallel control with Z-Phe-Leu-Glu-pNA or by adding the inhibitor DCI (3,4-Dichloroisocoumarin) .

-

Pathlength Correction: If using a microplate reader, the pathlength (

) is not 1 cm. You must calculate

References

-

Drapeau, G. R. (1976). Protease from Staphylococcus aureus.[1][2][3] Methods in Enzymology, 45, 469-475. Link

-

Houmard, J., & Drapeau, G. R. (1972). Staphylococcal protease: A proteolytic enzyme specific for glutamoyl bonds.[1] Proceedings of the National Academy of Sciences, 69(12), 3506-3509. Link

-

Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic substrates. Methods in Enzymology, 80, 341-361. Link

-

Sigma-Aldrich. (n.d.). Endoproteinase Glu-C from Staphylococcus aureus strain V8 Product Information. Link

Sources

Methodological & Application

Preparation of H-Gly-Glu-pNA stock solution in DMSO

High-Fidelity Preparation of H-Gly-Glu-pNA Chromogenic Substrate in DMSO for Protease Assays

Scientific Overview & Rationale

This compound (CAS 201735-59-3) is a highly specific synthetic chromogenic peptide substrate utilized extensively in enzymatic activity assays. It is particularly valuable for characterizing proteases that exhibit strict specificity for acidic amino acid residues (Asp/Glu) at the P1 position, such as Dipeptidyl Peptidase 11 (DPP11) from Porphyromonas gingivalis ()[1]. Additionally, it serves as a reliable substrate for serine proteases like urokinase-type plasminogen activator (uPA) and trypsin ()[2].

The substrate consists of a dipeptide (Gly-Glu) conjugated via an amide bond to a p-nitroanilide (pNA) reporter group. Upon enzymatic cleavage of the scissile amide bond, free p-nitroaniline is released. This cleavage shifts the absorption maximum, allowing for direct spectrophotometric quantification of enzyme kinetics at 405 nm ().

The Rationale for DMSO: The hydrophobic nature of the pNA moiety significantly limits the aqueous solubility of the intact substrate. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because it acts as an aprotic hydrogen-bond acceptor, fully solubilizing the peptide without initiating premature hydrolysis. Preparing a high-concentration stock (e.g., 20 mM to 50 mM) in anhydrous DMSO ensures long-term stability at -20°C and minimizes the final solvent volume when diluted into aqueous assay buffers, thereby preventing solvent-induced enzyme inhibition.

Physicochemical Specifications

Summarized below are the critical parameters required for accurate molarity calculations and storage conditions.

| Parameter | Specification |

| Nomenclature | This compound |

| CAS Number | 201735-59-3 |

| Chemical Formula | C₁₃H₁₆N₄O₆[3] |

| Molecular Weight | 324.29 g/mol [3] |

| Appearance | Light beige to white powder |

| Primary Solvent | Anhydrous DMSO (≥99.9% purity) |

| Stock Concentration | 10 mM – 50 mM |

| Detection Wavelength | 405 nm (Free pNA release) |

Reaction Pathway Visualization

The following diagram illustrates the logical workflow of the enzymatic assay, from substrate recognition to signal detection.

Caption: Enzymatic cleavage of this compound releasing pNA for 405 nm spectrophotometric detection.

High-Fidelity Preparation Protocol

Note: This methodology describes the preparation of a 20 mM stock solution.

Phase 1: Equilibration (Critical Step) Causality: Lyophilized peptides are highly hygroscopic. Opening a cold vial introduces atmospheric moisture, which reacts with DMSO to cause spontaneous, non-enzymatic hydrolysis of the pNA bond over time.

-

Remove the lyophilized this compound vial from -20°C storage.

-

Keep the vial tightly sealed and allow it to equilibrate to ambient room temperature in a desiccator for at least 30–60 minutes prior to opening.

Phase 2: Molarity Calculation & Dissolution Causality: Exact molarity is required for precise enzyme kinetic calculations (Km, Vmax).

-

Determine the exact mass of the peptide in the vial (e.g., 5 mg).

-

Calculate the required volume of anhydrous DMSO using the formula: Volume (mL) = Mass (mg) / (Concentration (mM) × Molecular Weight (g/mol)) × 1000 Example for 5 mg at 20 mM:5 / (20 × 324.29) × 1000 = 0.771 mL (771 µL).

-

In a chemical fume hood, add the calculated volume of anhydrous DMSO directly to the vial.

-

Vortex gently or pipette up and down until the powder is completely dissolved. The solution should be clear and slightly yellowish. Do not sonicate, as excessive heat can degrade the peptide.

Phase 3: Aliquoting and Storage Causality: Repeated freeze-thaw cycles of DMSO solutions introduce moisture and degrade the substrate.

-

Aliquot the 20 mM stock solution into sterile, amber microcentrifuge tubes (e.g., 50 µL per tube) to protect the chromophore from light degradation.

-

Purge the tubes with dry argon or nitrogen gas before sealing (if available) to displace oxygen and moisture.

-

Store the aliquots immediately at -20°C. DMSO stocks are typically stable for up to 6 months under these conditions.

Phase 4: Working Solution & Assay Integration

-

Thaw a single aliquot immediately prior to the assay.

-

Dilute the stock into your specific aqueous assay buffer (e.g., 50 mM HEPES, pH 7.5) to the desired final concentration (typically 0.1 mM to 2 mM).

-

Crucial constraint: Ensure the final concentration of DMSO in the enzymatic reaction does not exceed 5% (v/v), as higher solvent concentrations can alter enzyme conformation and artificially inhibit proteolytic activity.

Quality Control & Self-Validation System

To ensure the integrity of your experimental data, every newly prepared stock must be validated through a self-contained verification loop:

-

Baseline Absorbance Check (Purity Validation): Dilute the newly prepared stock to 1 mM in your assay buffer (without enzyme). Measure the optical density at 405 nm (OD₄₀₅) against a buffer blank. A pristine, unhydrolyzed stock will yield an OD₄₀₅ < 0.05. Because the extinction coefficient of free pNA is ~9,620 M⁻¹cm⁻¹, an OD₄₀₅ of 0.05 corresponds to less than 0.5% spontaneous hydrolysis. If the baseline is significantly elevated, moisture contamination has occurred, and the stock should be discarded.

-

Standard Curve Calibration (Quantitative Validation): To accurately quantify enzyme activity (nmol of pNA released per minute), generate a standard curve using free p-nitroaniline (pNA) standard solutions (0 to 200 µM) in the exact same assay buffer. This ensures that any matrix effects from the buffer or the 5% DMSO are accounted for in your final kinetic calculations.

References

-

National Institutes of Health (NIH) - PubMed Central. Structural and mutational analyses of dipeptidyl peptidase 11 from Porphyromonas gingivalis reveal the molecular basis for strict substrate specificity. Retrieved from:[Link]

Sources

Application Note: Optimal Buffer Conditions for H-Gly-Glu-pNA Hydrolysis Assays

This Application Note and Protocol guide details the optimal conditions for H-Gly-Glu-pNA hydrolysis , a specific chromogenic assay primarily used to characterize Dipeptidyl Peptidase 11 (DPP11) activity and distinguish it from other dipeptidyl peptidases like Cathepsin C (DPP-I).

Abstract

The synthetic chromogenic substrate This compound (Glycyl-L-glutamyl-p-nitroanilide) is a critical tool for identifying and characterizing proteases with strict specificity for acidic amino acid residues (Glutamic acid/Aspartic acid) at the P1 position. While often mistaken for a generic dipeptidyl peptidase substrate, this compound is the "gold standard" substrate for Dipeptidyl Peptidase 11 (DPP11) , a serine protease found in pathogenic bacteria like Porphyromonas gingivalis. This guide defines the optimal physicochemical environment—buffer composition, pH, and ionic strength—required to maximize the catalytic efficiency (

Biochemical Basis of the Assay

Mechanism of Action

The assay relies on the enzymatic hydrolysis of the amide bond between the C-terminus of the Glutamic acid residue and the p-nitroanilide (pNA) moiety.

-

Enzyme Action: DPP11 recognizes the N-terminal dipeptide (Gly-Glu) and the acidic Glu residue at the P1 position.

-

Reaction:

-

Detection: The release of free p-nitroaniline (pNA) results in a colorimetric shift, measurable by absorbance at 405 nm (yellow color).

Specificity & Relevance

Unlike Cathepsin C (DPP-I) , which prefers hydrophobic residues (e.g., Phe, Tyr) at the P1 position and requires halide activation, DPP11 is unique in its requirement for an acidic side chain (Asp or Glu) at P1.[4][5][6]

-

Critical Insight: Using this compound allows researchers to differentiate DPP11 activity from DPP-IV (Proline-specific) and Cathepsin C (Hydrophobic-specific) in complex biological samples (e.g., bacterial lysates or gingival crevicular fluid).

Reaction Pathway Diagram

Figure 1: Enzymatic hydrolysis pathway of this compound by DPP11. The enzyme specifically recognizes the Glutamic acid side chain via an Arginine residue (Arg673) in the active site.

Optimal Buffer Formulation

The following buffer system is validated for maximal stability of the this compound substrate and optimal activity of DPP11-class enzymes.

The "Golden Standard" Assay Buffer

| Component | Concentration | Function |

| Sodium Phosphate | 50 mM | Maintains pH stability. Phosphate is preferred over Tris for acidic-P1 peptidases to avoid potential amine interference, though Tris is acceptable. |

| pH | 7.0 - 7.2 | Strictly Controlled. DPP11 activity drops significantly below pH 6.5 and above pH 8.0. |

| EDTA | 5 mM | Essential. Inhibits metalloproteases that might non-specifically degrade the peptide; DPP11 is a serine protease and is not inhibited by EDTA. |

| NaCl (Optional) | 0 - 150 mM | Low ionic strength is generally preferred. High salt (>200 mM) may decrease |

| Temperature | 37°C | Physiological optimum. |

Substrate Stock Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO).

-

Concentration: 10 mM - 20 mM Stock.

-

Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles.[7]

-

Note: this compound is less soluble in water than simple amino acid-pNAs. Dissolve fully in DMSO before diluting into the aqueous assay buffer.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation

-

Assay Buffer (50 mL):

-

Mix 30.5 mL of 0.2 M Na₂HPO₄ and 19.5 mL of 0.2 M NaH₂PO₄.

-

Add 93 mg Disodium EDTA (to reach 5 mM).

-

Adjust final volume to 100 mL with ultrapure water.

-

Verify pH is 7.0 at 25°C.

-

-

Substrate Solution (Working):

-

Dilute the 20 mM DMSO stock into the Assay Buffer to a final concentration of 2.0 mM . (This will be diluted 1:10 in the well for a final assay concentration of 0.2 mM).

-

Phase 2: Microplate Assay Procedure (96-Well Format)

-

Blanking: Add 100 µL Assay Buffer to "Blank" wells.

-

Sample Loading: Add 10 µL of Enzyme Sample (e.g., P. gingivalis lysate, purified DPP11) to test wells.

-

Pre-Incubation: Incubate plate at 37°C for 5 minutes to equilibrate temperature.

-

Reaction Initiation: Add 90 µL of Substrate Working Solution (2.0 mM) to all wells (Final Substrate Conc: 0.2 mM).

-

Tip: Use a multichannel pipette for simultaneous start.

-

-

Kinetic Measurement:

-

Place immediately in a pre-warmed (37°C) microplate reader.

-

Measure Absorbance at 405 nm .

-

Interval: Every 30 seconds for 20–30 minutes.

-

Mode: Kinetic (Linear slope calculation).

-

Phase 3: Data Calculation

Calculate the enzyme activity using the Beer-Lambert Law.

- : Slope of the linear portion of the curve.

- : Total reaction volume (0.1 mL).

- : Dilution factor of the enzyme.

-

: Extinction coefficient of pNA at 405 nm (

- : Pathlength (typically 0.3 cm for 100 µL in a standard 96-well plate).

- : Volume of enzyme added (0.01 mL).

Method Validation & Troubleshooting

Specificity Control (The "Cathepsin C Check")

To confirm that the activity is due to DPP11 and not Cathepsin C (DPP-I), run a parallel control with H-Gly-Phe-pNA .

-

DPP11: High activity on Gly-Glu-pNA / Low or No activity on Gly-Phe-pNA.

-

Cathepsin C: High activity on Gly-Phe-pNA / Low activity on Gly-Glu-pNA.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Precipitation | Substrate insolubility in aqueous buffer. | Ensure substrate is dissolved in 100% DMSO first. Keep final DMSO concentration <5%. |

| High Background | Spontaneous hydrolysis (pH too high). | Check buffer pH.[8][9] Ensure pH |

| Non-Linear Rate | Substrate depletion or Enzyme instability. | Dilute enzyme sample.[9] Measure only the first 5 minutes (Initial Velocity, |

| No Activity | Wrong Enzyme/Substrate match. | Confirm enzyme is an Acidic-P1 specific protease (DPP11). Cathepsin C will not work well here. |

References

-

Nemoto, T., et al. (2011). "Asp- and Glu-specific Novel Dipeptidyl Peptidase 11 of Porphyromonas gingivalis Ensures Utilization of Proteinaceous Energy Sources."[10] Journal of Biological Chemistry, 286(46), 40437–40447.

-

Ohara-Nemoto, Y., et al. (2014). "Identification of the Catalytic Triad of Family S46 Exopeptidases, Closely Related to Clan PA Endopeptidases." Scientific Reports, 4, 4366.

-

Rawlings, N. D., et al. (2018). "The MEROPS database of proteolytic enzymes, their substrates and inhibitors." Nucleic Acids Research, 46(D1), D624–D632.

-

BenchChem. "Extinction Coefficient of p-Nitroaniline (pNA) at 405 nm."

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. scienceopen.com [scienceopen.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. neb.com [neb.com]

- 8. researchgate.net [researchgate.net]

- 9. The pH-Dependent Specificity of Cathepsin S and Its Implications for Inflammatory Communications and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asp- and Glu-specific Novel Dipeptidyl Peptidase 11 of Porphyromonas gingivalis Ensures Utilization of Proteinaceous Energy Sources - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Standard Curve Generation for p-Nitroaniline (pNA) Release Assays

Introduction & Principle

The accurate quantification of protease activity—critical in apoptosis research and drug development—often relies on the cleavage of synthetic peptide substrates conjugated to p-nitroaniline (pNA) .[1]

In these assays (e.g., Caspase-3/7), the enzyme hydrolyzes the peptide bond between the C-terminal amino acid and the pNA moiety.[1] While the conjugated substrate is relatively colorless, the released free pNA is a yellow chromophore with high molar absorptivity.[2]

The Mechanistic Reaction

Critical Technical Constraint: The absorbance of pNA is not absolute; it is environmentally sensitive. Factors such as pH , solvent composition (DMSO) , and temperature shift the spectral properties. Therefore, generating a standard curve under identical experimental conditions to your samples is not just a recommendation—it is a requirement for data validity.

Materials & Reagents

Core Reagents[1]

-

p-Nitroaniline (pNA) Solid: (MW: 138.12 g/mol ).[3][4] High purity (>99%).

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

-

Assay Buffer: This must match the buffer used in your enzymatic reaction (e.g., HEPES/Tris based, pH 7.2–7.5, often containing DTT, EDTA, and Glycerol).

-

Why? Glycerol and salts change the refractive index and local solvent environment, altering the extinction coefficient (

).

-

Equipment

-

Microplate Reader: Capable of reading Absorbance at 405 nm (primary) or 380 nm (peak).

-

96-Well Plates: Clear, flat-bottom polystyrene plates.

Experimental Workflow

The following diagram outlines the critical path for generating a self-validating standard curve.

Figure 1: Step-by-step workflow for pNA standard curve generation. Note the intermediate dilution step to prevent DMSO shock to the buffer system.

Detailed Protocol

Step 1: Preparation of Stock Solutions[5][6]

-

Master Stock (100 mM): Dissolve 13.8 mg of p-nitroaniline in 1.0 mL of pure DMSO. Vortex until completely dissolved. Store at -20°C (stable for 6 months).

-

Working Stock (1 mM): Dilute 10

L of the Master Stock into 990-

Expert Tip: This step ensures the final DMSO concentration in your standards is low (<1%), mimicking the enzyme assay conditions.

-

Step 2: Serial Dilution Strategy

Prepare the following standards in 1.5 mL microcentrifuge tubes using Assay Buffer .

| Standard ID | pNA Concentration ( | Volume of Working Stock (1 mM) | Volume of Assay Buffer |

| Std 1 | 200 | 200 | 800 |

| Std 2 | 100 | 100 | 900 |

| Std 3 | 50 | 50 | 950 |

| Std 4 | 25 | 25 | 975 |

| Std 5 | 12.5 | 12.5 | 987.5 |

| Std 6 | 6.25 | 6.25 | 993.75 |

| Blank | 0 | 0 | 1000 |

Step 3: Measurement[5][7][8][9][10][11]

-

Pipette 100

L of each standard into a clear 96-well flat-bottom plate. -

Perform in triplicate for statistical robustness.

-

Read Absorbance at 405 nm (typical filter) or 380 nm (peak max).

Data Analysis & Expert Insights

The Beer-Lambert Law in Microplates

The fundamental equation is

- : Absorbance (OD)[5][6]

-

: Molar Extinction Coefficient (

- : Concentration (M)

- : Pathlength (cm)

Crucial Correction: In a standard cuvette,

Do not use the theoretical

Calculation Steps

-

Subtract Blank:

. -

Plot: Y-axis =

, X-axis = Concentration ( -

Regression: Perform linear regression (

). Ensure -

Slope (

): This represents-

Example: If your slope is 0.003 OD/

M, then for an unknown sample with OD 0.45:

-

Expert Insight: pH Dependency

pNA is an acid-base indicator.

-

Protonated form (

): Colorless. -

Unprotonated form (

): Yellow. -

Implication: If your assay buffer is acidic (e.g., Caspase-9 buffers can sometimes be slightly lower pH, or if you stop the reaction with acid), the absorbance will vanish. Always read at pH 7.0–8.0. If you must stop the reaction with acid, you cannot quantify pNA unless you neutralize before reading.

Troubleshooting Logic

Use this decision tree to diagnose standard curve failures.

Figure 2: Troubleshooting decision tree for non-linear or low-signal standard curves.

References

-

ScienCell Research Laboratories. (2026). Caspase-3 Activity Assay Kit Protocol. Retrieved from

-

Sigma-Aldrich. (n.d.). p-Nitroaniline Product Information & Solubility Data. Retrieved from

-

BenchChem. (2025).[2][8] Application Note: Generation of a Standard Curve for p-Nitroaniline. Retrieved from

-